potassium;4-formylphenolate

Description

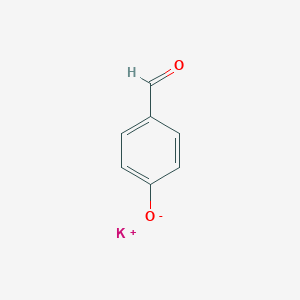

Potassium 4-formylphenolate (C₇H₅KO₂) is a phenolate salt derived from 4-formylphenol (p-hydroxybenzaldehyde) through deprotonation using potassium hydroxide (KOH) in ethanol . This compound is characterized by a formyl substituent (-CHO) at the para position of the aromatic ring, which significantly influences its electronic and reactivity properties. Its synthesis involves reacting p-hydroxybenzaldehyde with KOH, yielding a nucleophilic phenolate ion that participates in substitution reactions, particularly with triazine derivatives .

A key application of potassium 4-formylphenolate is in the synthesis of star-shaped molecules, such as 4,4',4''-((1,3,5-triazine-2,4,6-triyl)tris(oxy))tribenzaldehyde, which serves as a precursor for optoelectronic materials and organic solar cells . The aldehyde functional group enables further derivatization, such as condensation reactions with amines, to form heterocyclic systems .

Properties

IUPAC Name |

potassium;4-formylphenolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O2.K/c8-5-6-1-3-7(9)4-2-6;/h1-5,9H;/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBMLSFPMJMAFOD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5KO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The preparation of polyclonal antibodies involves several steps:

Immunization: Rabbits are immunized with the antigen of interest. This process involves multiple injections over a period to ensure a strong immune response.

Collection: Blood is collected from the immunized rabbits.

Purification: The antibodies are purified from the serum using techniques such as affinity chromatography, which isolates the antibodies specific to the antigen.

Chemical Reactions Analysis

Polyclonal antibodies, being proteins, do not undergo typical chemical reactions like small organic molecules. they can participate in:

Binding Reactions: They bind specifically to their target antigens.

Enzyme-Linked Reactions: In assays like ELISA, antibodies can be linked to enzymes that produce a detectable signal upon binding to the antigen.

Scientific Research Applications

Polyclonal antibodies like S7A6O are widely used in:

Biological Research: They are used to detect and quantify proteins in various assays, including Western blotting, immunohistochemistry, and ELISA.

Medical Diagnostics: They are used in diagnostic tests to detect the presence of specific antigens related to diseases.

Therapeutics: In some cases, polyclonal antibodies are used as therapeutic agents to neutralize toxins or pathogens.

Mechanism of Action

Polyclonal antibodies exert their effects by binding to specific antigens. This binding can neutralize the antigen, mark it for destruction by immune cells, or block its biological activity. The molecular targets are the epitopes on the antigen, and the pathways involved include the immune response mechanisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

Potassium 4-formylphenolate belongs to the broader class of substituted phenolates. Its properties and reactivity can be contrasted with other phenolates, such as phenolate (unsubstituted), 4-acetylphenolate, and 4-nitrophenolate, as well as structurally distinct potassium salts like perfluorinated sulfonates.

Acidity and Electronic Effects

The electron-withdrawing formyl group in 4-formylphenol lowers the pKa of the parent phenol, enhancing acidity. Experimental data from nucleophilic substitution studies reveal the following pKa values for substituted phenols:

| Compound | pKa |

|---|---|

| 4-Nitrophenol | 7.14 |

| 4-Formylphenol | 7.66 |

| 4-Acetylphenol | ~8.0* |

| Parent phenol | ~9.95 |

The formyl group is less electron-withdrawing than the nitro group, resulting in 4-formylphenol being less acidic than 4-nitrophenol but more acidic than 4-acetylphenol and unsubstituted phenol .

Nucleophilicity and Reactivity

The nucleophilic strength (P_Nuc) of substituted phenolates in reactions with phosphate esters follows this order:

| Phenolate Ion | P_Nuc |

|---|---|

| Phenolate (unsubstituted) | -0.52 |

| 4-Acetylphenolate | -0.68 |

| 4-Formylphenolate | -0.81 |

Lower P_Nuc values indicate reduced nucleophilicity. The 4-formylphenolate’s weaker nucleophilicity compared to phenolate and 4-acetylphenolate is attributed to the electron-withdrawing formyl group, which delocalizes the negative charge on the oxygen atom . This property makes it less reactive in nucleophilic aromatic substitution but advantageous in reactions requiring controlled reactivity, such as stepwise syntheses of complex triazine-based architectures .

Structural Analogues

- Potassium Thiadiazole Thiolates (): Sulfur-containing analogs with applications in coordination chemistry but divergent reactivity profiles .

Research Implications

The unique reactivity of potassium 4-formylphenolate, balancing moderate acidity and controlled nucleophilicity, makes it indispensable in synthesizing advanced materials. Future studies could explore its use in covalent organic frameworks (COFs) or as a ligand in catalysis. Comparative studies with 4-cyanophenolate or 4-trifluoromethylphenolate may further elucidate electronic effects on phenolate reactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.